

Up4A: A Novel Purinergic Neurotransmitter in the Enteric Nervous System

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Compound of Interest		
Compound Name:	Uridine adenosine tetraphosphate	
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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Uridine adenosine tetraphosphate (Up4A) has emerged as a potent, novel neurotransmitter within the intricate neural circuitry of the gut. This dinucleotide, endogenously released from enteric neurons, plays a significant role in modulating intestinal motility. Acting primarily through the P2Y1 purinergic receptor, Up4A initiates a signaling cascade that results in the hyperpolarization and subsequent relaxation of gastrointestinal smooth muscle. This technical guide provides a comprehensive overview of the current understanding of Up4A's function as a neurotransmitter, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols used to elucidate its role. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the study of enteric neuroscience and the development of therapeutics targeting gastrointestinal motility disorders.

Introduction to Purinergic Signaling in the Gut

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function independently of the central nervous system.[1] Neurotransmission within the ENS involves a diverse array of signaling molecules, including purines like adenosine triphosphate (ATP). Purinergic signaling, mediated by P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors, is crucial for regulating various gut functions, including motility, secretion, and blood flow.[2] P2Y receptors, a family of



G protein-coupled receptors, are of particular importance in mediating inhibitory neurotransmission in the gut.[3]

Up4A as an Endogenous Neurotransmitter

Recent evidence has identified **Uridine adenosine tetraphosphate** (Up4A) as a key purinergic signaling molecule in the colon.[4][5] It is released both spontaneously and in response to nerve stimulation from enteric neurons in both human and murine colons.[4] The neural origin of a significant portion of this released Up4A is confirmed by the reduction of its release in the presence of the neurotoxin tetrodotoxin.[4][5]

Data Presentation: Quantitative Analysis of Up4A Release and Action

The following tables summarize the key quantitative findings related to the release and physiological effects of Up4A in the gut.

Table 1: Neuronal Release of Up4A in Human and Murine Colon

Condition	Up4A Release (fmol/mg tissue)	Species	Reference
Basal (Spontaneous)	0.112 ± 0.03	Human/Murine	[6]
Electrical Field Stimulation (EFS)	0.268 ± 0.05	Human/Murine	[6]
EFS with Tetrodotoxin (TTX)	0.012 ± 0.004	Human/Murine	[6]

Table 2: Comparative Potency of Purinergic Agonists on Colonic Relaxation



Agonist (Concentration)	Species	Key Finding	Reference
Up4A (10 μM)	Human/Murine	More potent than ATP, ADP, AMP, and ADO at the same concentration.[4][6]	[4][6]
Up4A	Human/Murine	Potency is comparable to the specific P2Y1 receptor agonist MRS 2365.[4]	[4]
Up4A	Human/Murine	More potent than NAD+ and ADP ribose in inducing colonic muscle relaxation.[4] [5]	[4][5]

Note: Specific EC50 values for Up4A-induced relaxation in gut tissue are not explicitly stated in the primary literature reviewed; however, its superior potency is consistently reported.

Signaling Pathway of Up4A in the Gut

Up4A exerts its effects on gut motility through a well-defined signaling pathway. Upon its release from enteric neurons, Up4A binds to and activates P2Y1 receptors located on postjunctional target cells, such as PDGFRα+ cells.[4] This receptor activation initiates an intracellular signaling cascade leading to the opening of small-conductance Ca2+-activated K+ (SK) channels.[4][5] The subsequent efflux of potassium ions results in hyperpolarization of the cell membrane, making the smooth muscle cells less excitable and leading to relaxation.[4]

Visualization of the Up4A Signaling Pathway





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Up4A signaling cascade in enteric smooth muscle.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Up4A as a neurotransmitter in the gut.

Measurement of Gut Motility in an Organ Bath

This protocol is used to assess the contractile and relaxant responses of intestinal smooth muscle strips to Up4A and other pharmacological agents.

Materials:

- Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
- Carbogen gas (95% O2, 5% CO2)
- · Organ bath system with isometric force transducers
- Data acquisition system (e.g., LabChart)
- Up4A, ATP, ADP, MRS 2500 (P2Y1 antagonist), apamin (SK channel blocker), tetrodotoxin (TTX)
- · Human or murine colon tissue

Procedure:



- Prepare fresh Krebs-Henseleit solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.
- Dissect strips of colonic longitudinal or circular smooth muscle (approximately 10 mm long and 2-3 mm wide) in ice-cold Krebs-Henseleit solution.
- Mount the tissue strips in the organ bath chambers, with one end attached to a fixed hook and the other to an isometric force transducer.
- Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least
 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
- After equilibration, induce a stable contraction, for example, with a high potassium solution (e.g., 80 mM KCl) to verify tissue viability.
- Wash the tissue and allow it to return to baseline tension.
- Construct a cumulative concentration-response curve for Up4A by adding increasing concentrations of the agonist to the bath and recording the resulting relaxation.
- To investigate the mechanism of action, pre-incubate the tissue strips with antagonists such as MRS 2500 (1 μ M) or apamin (0.3 μ M) for 20-30 minutes before repeating the Up4A concentration-response curve.
- Record and analyze the changes in muscle tension using the data acquisition software.

Microelectrode Recording of Membrane Potential

This technique is employed to directly measure the hyperpolarization of colonic smooth muscle cells in response to Up4A.

Materials:

- Dissecting microscope
- Recording chamber continuously perfused with carbogenated Krebs-Henseleit solution at 37°C



- Glass microelectrodes (filled with 3 M KCl, tip resistance of 80-120 MΩ)
- Micromanipulator
- High-impedance amplifier and data acquisition system
- Human or murine colon tissue

Procedure:

- Prepare a segment of the colon by removing the mucosa and submucosa to expose the circular muscle layer with the myenteric plexus intact.
- Pin the tissue flat in the recording chamber with the serosal side up.
- Continuously perfuse the chamber with warmed and carbogenated Krebs-Henseleit solution.
- Using the micromanipulator, carefully impale a smooth muscle cell with the glass microelectrode.
- Record a stable resting membrane potential for several minutes.
- Apply Up4A to the perfusion solution at a known concentration and record the change in membrane potential.
- To confirm the involvement of specific receptors and channels, apply antagonists like MRS 2500 or apamin to the perfusion solution prior to the application of Up4A.
- Analyze the recorded traces to quantify the amplitude and duration of the hyperpolarization events.

Measurement of Up4A Release using HPLC

This protocol allows for the quantification of Up4A released from enteric nerve endings.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)



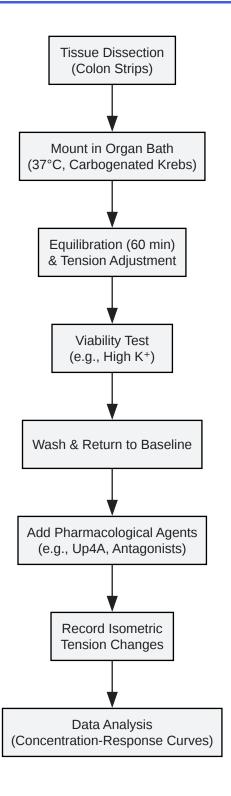
- Perfusion system for tissue samples
- Electrical field stimulation (EFS) electrodes
- Human or murine colon muscle preparations
- Tetrodotoxin (TTX)
- Perchloric acid
- Mobile phase solutions for HPLC

Procedure:

- Place the colonic muscle preparations in a chamber and perfuse with warmed, carbogenated Krebs-Henseleit solution.
- Collect baseline perfusate samples for a defined period.
- Induce neuronal stimulation using EFS (e.g., specific frequency, pulse duration, and train duration).
- Collect perfusate samples during the stimulation period.
- To confirm the neuronal origin of the release, repeat the experiment in the presence of TTX
 (1 μM).
- Immediately acidify the collected perfusate samples with perchloric acid to stop enzymatic degradation of nucleotides, and then neutralize.
- Analyze the samples using HPLC to separate and quantify the concentration of Up4A.
- Compare the amount of Up4A in the basal and stimulated samples to determine the amount of stimulus-evoked release.[6]

Visualization of Experimental Workflows Organ Bath Experimental Workflow



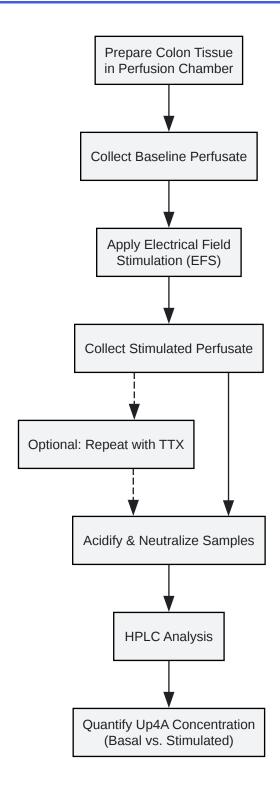


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Workflow for assessing gut motility in an organ bath.

Neurotransmitter Release Measurement Workflow





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Workflow for measuring Up4A release from enteric neurons.

Conclusion and Future Directions



The identification of Up4A as a novel neurotransmitter in the gut significantly advances our understanding of enteric physiology. Its potent activation of the P2Y1 receptor-SK channel pathway highlights a key mechanism for inhibitory control of colonic motility.[4] This discovery opens new avenues for research into the pathophysiology of gastrointestinal disorders characterized by abnormal motility. Future investigations should focus on elucidating the specific roles of Up4A in different regions of the gastrointestinal tract, its interplay with other neurotransmitter systems, and its potential as a therapeutic target for conditions such as irritable bowel syndrome and chronic constipation. The development of selective agonists and antagonists for the P2Y1 receptor will be instrumental in further dissecting the physiological functions of Up4A and exploring its therapeutic potential.

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